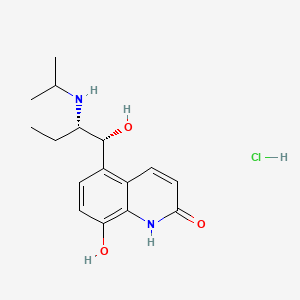

Procaterol hydrochloride

説明

A long-acting beta-2-adrenergic receptor agonist.

Structure

3D Structure of Parent

特性

IUPAC Name |

8-hydroxy-5-[1-hydroxy-2-(propan-2-ylamino)butyl]-1H-quinolin-2-one;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O3.ClH/c1-4-12(17-9(2)3)16(21)11-5-7-13(19)15-10(11)6-8-14(20)18-15;/h5-9,12,16-17,19,21H,4H2,1-3H3,(H,18,20);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEQDBKHAAWUCMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(C1=C2C=CC(=O)NC2=C(C=C1)O)O)NC(C)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.82 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59828-07-8, 62929-91-3 | |

| Record name | 8-Hydroxy-5-[1-hydroxy-2-[(1-methylethyl)amino]butyl]-2(1H)-quinolinone hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59828-07-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (R*,S*)-(±)-8-hydroxy-5-[1-hydroxy-2-(isopropylamino)butyl]quinolin-2(1H)-one monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.948 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Theoretical and Contextual Foundations of Procaterol Hydrochloride in Pharmaceutical Research

Pharmacological Classification and Research Significance of Beta-2 Adrenergic Receptor Agonists

Procaterol (B1663013) hydrochloride is classified as a selective, long-acting beta-2 adrenergic receptor agonist. youtube.comdrugbank.com Beta-2 adrenergic agonists are a class of drugs that stimulate beta-2 adrenergic receptors, which are predominantly found on the smooth muscle cells of the airways. nih.govnih.gov This stimulation leads to the relaxation of these muscles, resulting in bronchodilation and increased airflow to the lungs. drugbank.comwikipedia.org

The research significance of beta-2 adrenergic receptor agonists is substantial, as they are a cornerstone in the management of obstructive airway diseases such as asthma and chronic obstructive pulmonary disease (COPD). nih.govdrugbank.com The development of these agonists has been driven by the need to replicate the effects of natural catecholamines like epinephrine (B1671497) and norepinephrine, which produce various autonomic responses in the body, including bronchodilation. nih.gov

Beta-2 adrenergic agonists are categorized based on their duration of action:

Short-acting beta-agonists (SABAs) : These have a rapid onset of action and are used for immediate relief of symptoms. nih.gov Examples include albuterol and levalbuterol. nih.gov

Long-acting beta-agonists (LABAs) : These provide a sustained therapeutic effect and are used for maintenance therapy. nih.govnih.gov Procaterol falls into this category, along with drugs like salmeterol (B1361061) and formoterol. youtube.comnih.gov

Ultra-long-acting beta-agonists (ultra-LABAs) : This newer class offers once-daily administration. nih.gov

The selectivity of these agonists for the beta-2 receptor is a critical area of research. Early, non-selective beta-agonists like isoproterenol (B85558) also stimulated beta-1 receptors, leading to cardiovascular side effects. nih.gov The development of beta-2 selective agonists like procaterol represented a significant advancement, offering more targeted therapy with a reduced risk of such side effects. mims.comtaylorandfrancis.com

Beyond bronchodilation, research has explored other potential therapeutic effects of beta-2 adrenergic receptor agonists. Studies have investigated their anti-inflammatory and anti-allergic properties, as well as their potential role in managing conditions like Parkinson's disease and certain kidney diseases. mims.combiorxiv.orgphysiology.org

Historical Trajectory of Procaterol Hydrochloride Research and Development

The development of this compound can be traced back to the broader effort to create more selective and longer-acting beta-2 adrenergic agonists. It was patented in 1974 and entered medical use in 1980. wikipedia.org Otsuka Pharmaceutical Co., Ltd. is credited with its synthesis and development. nih.gov

Early research focused on establishing its efficacy and safety as a bronchodilator. A double-blind, placebo-controlled study confirmed that this compound significantly improved pulmonary function in patients with reversible airway disease. nih.gov The study demonstrated that bronchodilation was evident within 30 minutes of administration and peaked at two hours. nih.gov

The chemical synthesis of procaterol has also been a subject of research, with various methods being developed to improve efficiency and yield. wikipedia.orgpatsnap.comgoogle.com One patented synthesis method involves a multi-step process starting from 8-butyryloxy quinolone. patsnap.com Another approach utilizes the more readily available 8-hydroxyquinoline (B1678124) nitrogen oxide as a starting material to simplify the process and reduce costs. google.com

Over the years, research has also focused on different formulations of this compound to enhance its delivery and patient convenience. This includes the development of oral tablets, syrups, and various inhalation devices like metered-dose inhalers (MDIs) and dry powder inhalers (DPIs). youtube.comtandfonline.comnih.gov Studies have been conducted to compare the pharmacodynamic equivalence of these different formulations. nih.govresearchgate.net

Contemporary Research Landscape and Unmet Needs for this compound

The current research landscape for this compound continues to evolve. While its role in managing asthma and COPD is well-established, there is ongoing investigation into its potential applications and the optimization of its use.

Detailed Research Findings:

A significant area of contemporary research involves exploring the full extent of procaterol's therapeutic effects. For instance, a clinical trial was designed to evaluate the efficacy and safety of this compound in treating cough variant asthma (CVA). clinicaltrials.govdrugbank.com Another study highlighted its ability to inhibit substance P-induced cough in subjects with upper respiratory tract infections. mims.com

Furthermore, research has delved into the anti-allergic actions of this compound. It has been shown to inhibit antigen-induced increases in airway resistance and the release of histamine (B1213489) in animal models. mims.com

Interactive Data Table: Selected Clinical Trials of this compound

| Trial Identifier | Title | Status | Intervention | Condition |

| NCT01170429 | Efficacy and Safety Study of this compound to Treat Patients With Cough Variant Asthma (CVA) | Completed | This compound | Cough Variant Asthma |

| CTR20243813 | A human bioequivalence clinical trial of single-dose this compound dry syrup in healthy Chinese people. | Completed | This compound | Healthy Volunteers |

There remain unmet needs in the research of beta-2 adrenergic receptor agonists, including procaterol. One such need is the development of agonists with even greater selectivity and a more favorable side-effect profile. ersnet.org Although procaterol is considered highly selective, the potential for cardiovascular side effects, especially at higher doses, still exists. taylorandfrancis.com

Another area of focus is understanding and mitigating the development of tolerance to beta-2 agonists with long-term use. nih.gov Research is also needed to better understand the complex interplay between genetic factors and an individual's response to these drugs, which could lead to more personalized treatment approaches. ersnet.org

Furthermore, the development of pharmacological tools to study the spatial function of beta-2 adrenergic receptors at a subcellular level is an emerging area of interest. pnas.org This could provide deeper insights into their signaling pathways and potentially lead to the design of more targeted therapies. The scientific community also recognizes the need for further investigation into the mechanisms underlying the increased susceptibility to bacterial infections in asthma and the potential role of beta-2 agonists in this context. ersnet.org

Molecular and Cellular Pharmacology of Procaterol Hydrochloride

Elucidation of Beta-2 Adrenergic Receptor Binding and Activation Kinetics

The interaction of procaterol (B1663013) hydrochloride with the beta-2 adrenergic receptor is the initial and critical step in its mechanism of action. This interaction is characterized by high selectivity and specific binding dynamics.

Receptor Subtype Selectivity Profiling Studies

Procaterol hydrochloride demonstrates a pronounced selectivity for the beta-2 adrenergic receptor over the beta-1 subtype. This selectivity is crucial for its therapeutic efficacy, as it minimizes off-target effects, particularly on the cardiovascular system where beta-1 adrenergic receptors are abundant.

Studies have quantified this selectivity through the determination of dissociation constants (Kₚ), which represent the concentration of the drug required to occupy 50% of the receptors at equilibrium. A lower Kₚ value indicates a higher binding affinity. Research has shown that procaterol has a significantly lower Kₚ value for the beta-2 adrenergic receptor compared to the beta-1 adrenergic receptor, underscoring its high selectivity nih.gov.

| Adrenergic Receptor Subtype | Dissociation Constant (Kₚ) for Procaterol (μM) | Selectivity (β₂:β₁) |

|---|---|---|

| Beta-1 (β₁) | 4.9 | 612-fold |

| Beta-2 (β₂) | 0.008 |

Ligand-Receptor Interaction Dynamics Research

The binding of this compound to the beta-2 adrenergic receptor is a dynamic process involving specific molecular interactions within the receptor's binding pocket. While specific kinetic parameters such as association (kₒₙ) and dissociation (kₒff) rate constants for procaterol are not extensively detailed in the available literature, insights can be drawn from studies on other beta-2 agonists and the structural biology of the receptor.

The interaction is understood to be a multi-step process that includes the initial recognition of the ligand, followed by conformational changes in the receptor that lead to its activation. The chemical structure of procaterol, particularly its side chain, plays a critical role in establishing these interactions. These interactions are thought to stabilize the active conformation of the receptor, thereby initiating the downstream signaling cascade.

Characterization of Signal Transduction Pathways Mediated by this compound

Upon binding to and activating the beta-2 adrenergic receptor, this compound triggers a well-defined signal transduction pathway that ultimately leads to the desired physiological response, such as bronchodilation.

G Protein-Coupled Receptor Signaling Cascades Investigation

The beta-2 adrenergic receptor is a classic example of a G protein-coupled receptor (GPCR). When activated by an agonist like procaterol, the receptor undergoes a conformational change that allows it to couple with and activate a heterotrimeric G protein on the inner surface of the cell membrane. Specifically, the beta-2 adrenergic receptor couples to the stimulatory G protein, Gs nih.gov.

Upon activation, the Gs protein releases its α-subunit (Gαs), which is bound to guanosine (B1672433) triphosphate (GTP). The activated Gαs-GTP complex then dissociates from the βγ-subunits and proceeds to interact with its downstream effector, adenylyl cyclase nih.gov.

Cyclic Adenosine (B11128) Monophosphate (cAMP) Pathway Modulation Studies

The primary effector enzyme activated by the Gαs subunit is adenylyl cyclase. This enzyme catalyzes the conversion of adenosine triphosphate (ATP) into cyclic adenosine monophosphate (cAMP), a crucial second messenger molecule nih.gov. The binding of procaterol to the beta-2 adrenergic receptor leads to a significant and dose-dependent increase in the intracellular concentration of cAMP nih.gov.

The elevation of intracellular cAMP is a key event in the signaling cascade initiated by procaterol. This increase in cAMP levels directly influences the activity of downstream effector proteins, most notably Protein Kinase A (PKA).

Downstream Effector Protein Regulation Research

The primary intracellular target of cAMP is Protein Kinase A (PKA), also known as cAMP-dependent protein kinase. In its inactive state, PKA exists as a tetramer consisting of two regulatory subunits and two catalytic subunits. The binding of cAMP to the regulatory subunits induces a conformational change that leads to the dissociation and activation of the catalytic subunits.

Once activated, the PKA catalytic subunits phosphorylate a variety of downstream effector proteins on specific serine and threonine residues. This phosphorylation alters the activity of these target proteins, leading to the ultimate cellular response. In the context of airway smooth muscle cells, PKA phosphorylation of key proteins results in muscle relaxation and bronchodilation. Furthermore, studies have indicated that procaterol can also influence other signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, through cAMP-dependent mechanisms nih.gov.

Mechanistic Insights into Bronchodilatory Action of this compound

This compound is a potent β2-adrenergic receptor agonist, and its primary therapeutic effect in respiratory diseases stems from its ability to induce bronchodilation. This is achieved through a direct action on the smooth muscle cells lining the airways.

Bronchial Smooth Muscle Relaxation Mechanisms

The binding of this compound to β2-adrenergic receptors on the surface of bronchial smooth muscle cells initiates a cascade of intracellular events that culminate in muscle relaxation. A pivotal study demonstrated that procaterol induces hyperpolarization of the cell membrane and increases ionic conductance in a dose-dependent manner. nih.gov This electrical change in the cell membrane potential contributes to the relaxation of the muscle.

Upon receptor activation, there is a significant increase in the intracellular concentration of cyclic adenosine monophosphate (cAMP). nih.gov This is a hallmark of β2-agonist action and is a critical second messenger in the signaling pathway leading to bronchodilation. The rise in cAMP levels is not associated with an inhibition of the hydrolysis of phosphatidylinositols. nih.gov

Furthermore, procaterol has been shown to reduce the concentration of free intracellular calcium (Ca2+), a key ion in muscle contraction. nih.gov By lowering the availability of free Ca2+, procaterol diminishes the contractile stimulus within the smooth muscle cells, leading to relaxation. This reduction in intracellular calcium is a crucial component of its bronchodilatory effect. The inhibitory action of procaterol on the mechanical responses evoked by various contractile agents like acetylcholine (B1216132), histamine (B1213489), and 5-hydroxytryptamine underscores its efficacy in promoting smooth muscle relaxation. nih.gov

Airway Diameter Regulation and Airflow Dynamics Research

Clinical research has demonstrated significant improvements in various parameters of airflow following the administration of procaterol. Notably, there are significant increases in the forced expiratory volume in one second (FEV1.0), maximal expiratory flow at 50% of vital capacity (V50), maximal expiratory flow at 25% of vital capacity (V25), and maximal expiratory flow at 30% of vital capacity of the partial maximal expiratory flow volume curve (V30p). These improvements in expiratory flow rates are indicative of a substantial increase in airway diameter and a reduction in airway resistance, thereby facilitating easier breathing.

Investigation of Non-Bronchodilatory Pleiotropic Effects

Beyond its direct effects on bronchial smooth muscle, this compound exhibits a range of non-bronchodilatory, or pleiotropic, effects that are of significant interest. These effects primarily revolve around the modulation of inflammatory processes within the airways.

Anti-Inflammatory Signaling Pathway Modulation Studies

This compound has been shown to modulate various signaling pathways involved in airway inflammation. This anti-inflammatory activity is a key aspect of its therapeutic profile.

Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that plays a central role in orchestrating inflammatory responses. Research investigating the intracellular signaling pathways affected by procaterol has provided specific insights into its interaction with the NF-κB pathway. One study utilizing Western blot analysis to examine the effects of procaterol on poly I:C-induced signaling in bronchial epithelial cells found that while procaterol suppressed the phosphorylation of p-ERK, p-JNK, and pp38, it did not suppress the phosphorylation of the p65 subunit of NF-κB.

This finding suggests that the anti-inflammatory effects of procaterol on the expression of certain chemokines are not mediated through the direct inhibition of the classical NF-κB pathway involving p65 phosphorylation. Instead, its modulatory effects on inflammation are likely exerted through other signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathways.

Eosinophils are key effector cells in allergic airway inflammation. This compound has demonstrated the ability to inhibit the activation and function of these cells through various mechanisms.

Research has shown that procaterol can inhibit the adhesion of eosinophils to lung fibroblasts. This is achieved by decreasing the expression of intracellular adhesion molecule 1 (ICAM-1) and vascular cellular adhesion molecule 1 (VCAM-1) on the surface of these fibroblasts. By downregulating these adhesion molecules, procaterol effectively reduces the recruitment and retention of eosinophils at sites of inflammation.

Adhesion Molecule Expression Regulation (e.g., ICAM-1, VCAM-1)

This compound has been shown to modulate the expression of key adhesion molecules involved in the inflammatory cascade, particularly Intercellular Adhesion Molecule-1 (ICAM-1) and Vascular Cell Adhesion Molecule-1 (VCAM-1). These molecules are expressed on the surface of endothelial cells and play a crucial role in the recruitment and adhesion of leukocytes, such as eosinophils, to sites of inflammation in the airways. nih.govnih.gov

Research conducted on normal human lung fibroblasts (NHLF) has demonstrated that procaterol can inhibit the expression of ICAM-1 and VCAM-1. karger.comnih.gov In studies where inflammation was induced by tumor necrosis factor-alpha (TNF-α), a potent inflammatory cytokine, procaterol exhibited a concentration-dependent inhibitory effect on the expression of both adhesion molecules. karger.com This regulatory action is significant as the interaction between eosinophils and lung fibroblasts, mediated by these adhesion molecules, is a critical step in the inflammatory process of asthma. nih.gov By downregulating ICAM-1 and VCAM-1, procaterol reduces the capacity of fibroblasts to adhere to and activate eosinophils, thereby mitigating eosinophilic inflammation. karger.comnih.gov

Furthermore, studies have shown that procaterol can work additively with glucocorticoids, such as budesonide (B1683875), to inhibit the expression of these adhesion molecules. karger.comnih.gov This combined effect suggests a potential for enhanced anti-inflammatory action when these treatments are used together. karger.com The mechanism for this additive effect may be linked to the convergence of signaling pathways, as both the cyclic AMP-response element-binding protein (CREB), activated by β2-agonists, and the glucocorticoid receptor (GR) complex can influence the gene transcription of ICAM-1 and VCAM-1. karger.com

Table 1: Effect of this compound on Adhesion Molecule Expression

| Cell Type | Inducing Agent | Adhesion Molecule | Effect of Procaterol |

|---|---|---|---|

| Normal Human Lung Fibroblasts (NHLF) | TNF-α | ICAM-1 | Concentration-dependent inhibition karger.comnih.gov |

| Normal Human Lung Fibroblasts (NHLF) | TNF-α | VCAM-1 | Concentration-dependent inhibition karger.comnih.gov |

Cytokine and Chemokine Production Modulation

This compound demonstrates significant immunomodulatory effects by altering the production of various cytokines and chemokines, which are signaling proteins that mediate inflammation. nih.govnih.gov Research indicates that procaterol can selectively inhibit the production of type 2 helper T cell (Th2)-related chemokines, which are pivotal in the pathogenesis of allergic asthma. nih.gov

In studies involving human monocytes and bronchial epithelial cells, procaterol was found to significantly inhibit the production of macrophage-derived chemokine (MDC) and I-309 by monocytes, as well as thymus- and activation-regulated chemokine (TARC) by bronchial epithelial cells. nih.gov This inhibition occurred at concentrations ranging from 10⁻¹⁰ to 10⁻⁷ M. nih.gov Conversely, procaterol did not suppress the expression of Th1-related chemokines like monokine-induced by IFN-gamma (Mig) and interferon-inducible protein 10 (IP-10). nih.gov The suppressive effects of procaterol on these chemokines are mediated through multiple intracellular signaling pathways, including the nuclear factor-κB (NF-κB), p38, and JNK-MAPK pathways, as well as the β2-adrenoceptor-cAMP pathway. nih.gov

In addition to its effects on chemokines, procaterol also suppresses the production of pro-inflammatory cytokines. Studies on human peripheral blood mononuclear cells have shown that procaterol can suppress the production of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β). nih.gov Another study on human monocytes stimulated with lipopolysaccharide (LPS) showed that while procaterol had a significant enhancing effect on the production of Interleukin-6 (IL-6), it did not significantly affect TNF-α release in that specific model. researchgate.net

Table 2: Modulation of Cytokine and Chemokine Production by this compound

| Cell Type | Cytokine/Chemokine | Effect of Procaterol | Reference |

|---|---|---|---|

| Human Monocytes (THP-1 cells and primary) | Macrophage-Derived Chemokine (MDC) | Inhibition | nih.gov |

| Human Monocytes (THP-1 cells and primary) | I-309 | Inhibition | nih.gov |

| Human Bronchial Epithelial Cells (BEAS-2B) | Thymus- and Activation-Regulated Chemokine (TARC) | Inhibition | nih.gov |

| Human Monocytes (THP-1 cells) | Monokine-induced by IFN-gamma (Mig) | No suppression | nih.gov |

| Human Monocytes (THP-1 cells) | Interferon-inducible protein 10 (IP-10) | No suppression | nih.gov |

| Human Peripheral Blood Mononuclear Cells | Tumor Necrosis Factor-alpha (TNF-α) | Suppression | nih.gov |

| Human Peripheral Blood Mononuclear Cells | Interleukin-1 beta (IL-1β) | Suppression | nih.gov |

| Human Monocytes | Interleukin-6 (IL-6) | Enhancement | researchgate.net |

Anti-Allergic Mechanisms Research

Mast Cell Stabilization and Histamine Release Inhibition

This compound exhibits anti-allergic properties through the stabilization of mast cells, which leads to the inhibition of histamine release. nih.gov Mast cell stabilization is a mechanism that reduces the cell's propensity to degranulate and release histamine and other inflammatory mediators upon encountering an allergen. mastzellaktivierung.info

A study involving patients with rhinitis and/or asthma induced by house dust mites evaluated the effect of procaterol on histamine release. nih.gov The research measured histamine liberated specifically by Dermatophagoides pteronyssinus and Dermatophagoides farinae before and four hours after oral administration of procaterol. The results demonstrated that procaterol produced a moderate but significant reduction in histamine release. Specifically, there was a 58.6% reduction in histamine liberation induced by D. pteronyssinus and a 57.4% reduction for D. farinae four hours after ingestion. nih.gov This inhibitory action on the release of a primary mediator of allergic reactions underscores the anti-anaphylactic component of procaterol's therapeutic profile, complementing its well-known bronchodilator effects. nih.gov

Airway Hyperresponsiveness Modulation Research

Research into the effects of this compound on airway hyperresponsiveness (AHR), an exaggerated bronchoconstrictor response to stimuli, indicates a modulatory rather than an augmentative role. This is a crucial aspect of its pharmacology, as some concerns have been raised about the potential for chronic use of β2-agonists to worsen AHR. nih.gov

In a murine model of asthma using ovalbumin (OVA)-sensitized and challenged mice, the oral administration of procaterol at a clinical dose equivalent did not augment AHR induced by acetylcholine inhalation. nih.gov The study found no worsening of airway inflammation or subsequent airway wall thickening. nih.gov In fact, analysis of bronchoalveolar lavage fluid (BALF) revealed that the number of eosinophils was significantly reduced in the procaterol-treated mice compared to the untreated group, suggesting a beneficial anti-inflammatory effect. nih.gov

Furthermore, studies in adult patients with bronchial asthma have shown that when oral procaterol is used in combination with inhaled corticosteroids, it does not aggravate but may rather improve airway hyperreactivity. An increase in the threshold of acetylcholine required to induce a response suggested an improvement in bronchial hypersensitivity. This effect is likely due to procaterol's antagonism against the constriction of airway smooth muscle.

Allergen-Induced Response Inhibition (Immediate and Delayed)

This compound has been investigated for its ability to inhibit cutaneous reactions that serve as models for the immediate and delayed phases of allergic responses. Beta-2-adrenoceptor agonists are known to reduce allergen-induced skin whealing, which is thought to occur via the inhibition of mediator release. nih.gov

A double-blind, randomized, cross-over study in asthmatic children examined the effect of oral procaterol on skin whealing responses induced by various inflammatory mediators. nih.gov The results showed that procaterol had a small but statistically significant inhibitory effect on the immediate wheal formation caused by the intradermal injection of histamine and platelet-activating factor (PAF). nih.gov The inhibition averaged 15% for histamine-induced wheals and 18% for PAF-induced wheals. nih.gov However, procaterol did not show a significant inhibitory effect against wheals induced by substance P or bradykinin. nih.gov

These findings suggest that procaterol can partially inhibit the immediate phase of an allergic-type reaction, particularly those mediated by histamine and PAF, which are key players in the early response to allergens. nih.gov This indicates an inhibitory effect on the plasma exudation from skin microvasculature. nih.gov

Mucociliary Clearance Enhancement Research

This compound has been shown to enhance mucociliary clearance, a critical defense mechanism of the respiratory system responsible for removing inhaled particles and pathogens. nih.govnih.gov This enhancement is achieved by stimulating the activity of cilia, the microscopic hair-like structures lining the airways. nih.gov

Detailed research using high-speed microscopy on isolated mouse bronchiolar ciliary cells has elucidated the specific effects of procaterol. It increases both the ciliary bend amplitude (CBA) and the ciliary beat frequency (CBF) in a dose-dependent manner through a cyclic AMP (cAMP)-mediated pathway. nih.gov

Interestingly, the concentration-response curves for CBA and CBF are distinct. A low concentration of procaterol (10 pM) was sufficient to increase CBA, while a higher concentration (10 nM) was required to increase both CBA and CBF. This suggests that the regulation of ciliary bend amplitude and beat frequency may differ. nih.gov The functional consequence of these effects was demonstrated in lung slice experiments, where microbead movement was used to measure the rate of ciliary transport. A 10 pM concentration of procaterol increased the transport rate by 37%, while a 10 nM concentration increased it by 70%. nih.gov These findings highlight that the increase in ciliary bend amplitude is particularly important for accelerating bronchiolar ciliary transport, with ciliary beat frequency also playing a role at higher concentrations. nih.gov

Table 3: Dose-Dependent Effects of Procaterol on Ciliary Function and Transport

| Procaterol Concentration | Effect on Ciliary Bend Amplitude (CBA) | Effect on Ciliary Beat Frequency (CBF) | Increase in Ciliary Transport Rate |

|---|---|---|---|

| 10 pM | Increased | No significant increase | 37% nih.gov |

| 10 nM | Increased | Increased | 70% nih.gov |

Ciliary Movement Acceleration Mechanisms

This compound enhances mucociliary transport, a critical defense mechanism of the lungs, by stimulating ciliary movement. This action is achieved through its effects on both the frequency and amplitude of ciliary beating. Research on isolated mouse bronchiolar ciliary cells has demonstrated that procaterol, a β2-adrenergic receptor agonist, increases both ciliary beat frequency (CBF) and ciliary bend amplitude (CBA) in a dose-dependent manner. nih.gov The underlying mechanism for these effects involves the activation of the cyclic AMP (cAMP) pathway. nih.gov

Studies have revealed a distinction in the concentration-response relationship between CBA and CBF. The concentration-response curve for CBA is shifted to a lower concentration range compared to that for CBF, suggesting that the regulation of these two components of ciliary motion may differ. nih.gov For instance, a low concentration of procaterol (10 pM) was found to increase CBA without affecting CBF. In contrast, a higher concentration (10 nM) increased both parameters. nih.gov The increase in CBA appears to be particularly significant for augmenting the rate of bronchiolar ciliary transport. nih.gov

Table 1: Effect of Procaterol Concentration on Ciliary Function and Transport

| Procaterol Concentration | Effect on Ciliary Bend Amplitude (CBA) | Effect on Ciliary Beat Frequency (CBF) | Increase in Ciliary Transport Rate |

|---|---|---|---|

| 10 pM | Increased | No significant increase | 37% |

| 10 nM | Increased | Increased | 70% |

Vascular Permeability and Edema Formation Inhibition

This compound has demonstrated an inhibitory effect on plasma exudation from microvasculature, which is a key process in edema formation. This anti-inflammatory property has been investigated by examining its impact on skin whealing responses induced by various inflammatory mediators.

In a double-blind, randomized, cross-over study involving asthmatic children, oral administration of procaterol resulted in a small but statistically significant inhibition of wheal formation caused by the intradermal injection of histamine and platelet-activating factor (PAF). nih.gov Specifically, procaterol inhibited the wheal response to histamine by an average of 15% and to PAF by an average of 18%. nih.gov However, it did not show a significant inhibitory effect against wheals induced by substance P or bradykinin. nih.gov These findings suggest that β2-adrenoceptor agonists like procaterol can directly act against certain mediator-induced increases in vascular permeability, although their bronchodilatory effects are more prominent. nih.gov

Table 2: Inhibition of Mediator-Induced Skin Wheal Formation by Procaterol

| Inflammatory Mediator | Mean Inhibition of Wheal Formation | Statistical Significance (P-value) |

|---|---|---|

| Histamine | 15% | < .05 |

| Platelet-Activating Factor (PAF) | 18% | < .05 |

| Substance P | Not significant | - |

| Bradykinin | Not significant | - |

Cough Reflex Modulation Studies

The role of procaterol in modulating the cough reflex has been a subject of clinical investigation, particularly for conditions such as postinfectious cough (PIC) and cough variant asthma (CVA).

A randomized, double-blind, placebo-controlled trial was conducted to assess the effects of oral procaterol on adults with PIC. The study found that procaterol did not lead to an improvement in cough-specific quality of life when compared to a placebo. nih.govresearchgate.net Significant improvements were observed in both the procaterol and placebo groups, suggesting a natural resolution of PIC over time. nih.govresearchgate.net The study also noted that procaterol had no significant effect on peripheral-airway function, spirometry, or levels of fractional exhaled nitric oxide (FeNO), a marker of eosinophilic inflammation. nih.gov This lack of efficacy may be explained by findings from other research indicating that inhaled procaterol does not affect airway cough receptor sensitivity to capsaicin (B1668287) in patients without asthma. nih.gov

Conversely, another clinical trial was designed to investigate the efficacy and safety of this compound when used in conjunction with an inhaled glucocorticoid for treating patients with cough variant asthma (CVA). clinicaltrials.gov This phase 4, double-blind, randomized, placebo-controlled study aimed to evaluate changes in cough symptom scores and quality of life over an 8-week treatment period in patients whose primary or sole symptom was a chronic dry cough. clinicaltrials.gov

Pharmacokinetic Research Methodologies and Metabolism of Procaterol Hydrochloride

Absorption and Distribution Research

The absorption and distribution of procaterol (B1663013) hydrochloride have been characterized through detailed pharmacokinetic studies, primarily focusing on its concentration in the bloodstream over time after administration.

Following oral administration, procaterol is rapidly absorbed. drugbank.com Early pharmacokinetic studies were challenging due to the low therapeutic doses and the limited sensitivity of analytical methods available at the time. However, the development of advanced analytical techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), has enabled a more precise determination of the pharmacokinetic profile of procaterol and its metabolites in humans.

One study involving healthy adult Japanese men who were administered 50 µg of procaterol hydrochloride hydrate (B1144303) orally found that the plasma concentration of procaterol reached a maximum of 136.4 pg/mL. The mean apparent terminal elimination half-life was approximately 3.83 hours. Another study with healthy volunteers reported a mean maximum plasma concentration (Cmax) of 358 pg/mL after tablet administration. drugbank.com The mean apparent elimination half-life of procaterol in this study was 4.2 hours. drugbank.com These studies indicate that after reaching its peak concentration, the drug is eliminated from the plasma at a relatively moderate rate.

Pharmacokinetic Parameters of Oral this compound

| Parameter | Value (Study 1) | Value (Study 2) |

|---|---|---|

| Cmax | 136.4 pg/mL | 358 pg/mL |

| Elimination Half-Life (t½) | ~3.83 hours | 4.2 hours |

The time to reach the maximum plasma concentration (Tmax) is a key indicator of the rate of drug absorption. For this compound, studies have consistently shown a rapid absorption phase.

In a study of healthy adult Japanese men, the Tmax for procaterol was approximately 1.44 hours after oral administration. Another clinical pharmacokinetic study reported a mean Tmax of 1.6 hours following tablet administration. drugbank.com These findings suggest that procaterol is quickly absorbed from the gastrointestinal tract, leading to a relatively swift onset of its systemic presence.

Time to Peak Plasma Concentration (Tmax) of Oral this compound

| Study Population | Tmax (hours) |

|---|---|

| Healthy Adult Japanese Men | ~1.44 |

| Healthy Volunteers | 1.6 |

Drug Metabolism Research

The biotransformation of this compound is a significant aspect of its pharmacology, with hepatic metabolism being the primary route of elimination. drugbank.com Research has focused on identifying the key metabolites and the enzymatic pathways involved in this process.

The main metabolites of procaterol are glucuronide conjugates of its optical isomers, identified as DM-251 and DM-252. These metabolites have been found in plasma at higher concentrations than the parent procaterol compound. In a study with healthy Japanese men, the 24-hour urinary excretion rates of unchanged procaterol, DM-251, and DM-252 were 15.7%, 12.4%, and 11.2% of the administered dose, respectively.

Another identified metabolite is 5-(2-amino-1-hydroxybutyl)-8-hydroxycarbostyril, also known as desisopropylprocaterol. nih.gov This metabolite, along with others such as 5-formyl-8-hydroxycarbostyril (B45642) and 8-hydroxycarbostyril, has been identified in the excreta of rats. nih.gov

Research in animal models, particularly in rats, has provided significant insights into the metabolic pathways of procaterol. In rats, the metabolism of this compound has been studied both in vitro and in vivo. These studies have identified several metabolites, including procaterol glucuronide, desisopropylprocaterol, 5-formyl-8-HCS, and 8-HCS. nih.gov In vitro experiments have shown that the rat liver is a primary site for the metabolism of procaterol into desisopropylprocaterol and 5-formyl-8-HCS. nih.gov Furthermore, the conjugation of procaterol with glucuronic acid occurs in both the liver and small intestine preparations of rats. nih.gov

Studies have also been conducted in dogs and humans, which have shown a similar metabolic pattern to that observed in rats, suggesting that the metabolic pathway of procaterol is not species-dependent. mdpi.com In both dogs and humans, metabolites such as procaterol glucuronide and desisopropylprocaterol have been identified. mdpi.com

Excretion Pathways and Rates Research

Urinary Excretion of Unchanged Compound and Metabolites

Studies in both animals and humans have demonstrated that urinary excretion is a significant route for the elimination of this compound and its metabolic products.

In a study involving healthy adult Japanese men who were administered a single oral dose of this compound hydrate, the 24-hour urinary excretion rates were measured. The results showed that 15.7% of the administered dose was excreted as unchanged procaterol. researchgate.net The main metabolites, which are glucuronides of the optical isomers of procaterol (DM-251 and DM-252), were also found in the urine, with excretion rates of 12.4% and 11.2% of the administered dose, respectively, over 24 hours. researchgate.net

Another study reported that after single oral administrations of 50 mcg and 100 mcg of this compound, the cumulative urinary excretion of the unchanged drug within 24 hours was 9.93% and 11.65% of the dose, respectively.

Animal studies have also provided insights into the excretion of procaterol. In rats, following an oral dose, approximately 42% of the administered radioactivity from [14C]-labeled this compound was recovered in the urine over 72 hours. After an intravenous dose, this value was about 53%. The metabolites identified in rat urine included procaterol glucuronide, desisopropylprocaterol, 5-formyl-8-hydroxycarbostyril (5-formyl-8-HCS), 8-hydroxycarbostyril (8-HCS), and procaterol sulphate, alongside the unchanged parent compound.

The metabolic pattern of this compound has been found to be consistent across different species, including rats, dogs, and humans.

Table 1: Urinary Excretion of this compound and its Metabolites in Humans

| Compound | Percentage of Dose Excreted in Urine (24 hours) | Reference |

|---|---|---|

| Unchanged Procaterol | 15.7% | researchgate.net |

| DM-251 (Glucuronide Metabolite) | 12.4% | researchgate.net |

| DM-252 (Glucuronide Metabolite) | 11.2% | researchgate.net |

| Unchanged Procaterol (50 mcg dose) | 9.93% | |

| Unchanged Procaterol (100 mcg dose) | 11.65% |

Bioanalytical Methodologies for Pharmacokinetic Studies

The low therapeutic doses of this compound necessitate highly sensitive and specific bioanalytical methods for its quantification in biological matrices during pharmacokinetic studies.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Applications

High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS or LC-MS/MS) has become the reference method for the pharmacokinetic analysis of procaterol due to its high sensitivity and selectivity. researchgate.net This technique allows for the accurate measurement of low concentrations of procaterol and its metabolites in plasma and urine. researchgate.net

In a pharmacokinetic study in healthy adult Japanese men, plasma and urine samples were analyzed using a validated LC-MS/MS method. researchgate.net This enabled the determination of the pharmacokinetic profiles of both procaterol and its glucuronide metabolites. researchgate.net

Another developed LC-MS/MS method for the determination of procaterol in human plasma demonstrated excellent sensitivity and linearity. jfda-online.com The key parameters of this method are summarized in the table below.

Table 2: Performance Characteristics of a Validated LC-MS/MS Method for Procaterol in Human Plasma

| Parameter | Value | Reference |

|---|---|---|

| Linearity Range | 0.005–1.0 ng/mL | jfda-online.com |

| Correlation Coefficient (r²) | 0.9998 | jfda-online.com |

| Limit of Detection (LOD) | 0.001 ng/mL | jfda-online.com |

| Limit of Quantitation (LOQ) | 0.005 ng/mL | jfda-online.com |

| Average Recovery | >86% | jfda-online.com |

| Precision (CV%) | ≤10.2% | jfda-online.com |

The sample preparation for these methods typically involves solid-phase extraction or liquid-liquid extraction to isolate the analytes from the biological matrix before injection into the LC-MS/MS system. The use of an internal standard, such as betaxolol (B1666914) or salbutamol-d6, is common to ensure accuracy and precision. jfda-online.comresearchgate.net

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) Development and Validation

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) provides a sensitive and accurate alternative for the determination of procaterol in biological samples, particularly in urine. A simple and sensitive GC-MS/MS method for the quantitative estimation of procaterol in human urine has been developed and validated according to World Anti-Doping Agency (WADA) and International Council for Harmonisation (ICH) guidelines. ijper.orgijper.org

The methodology involves several key steps:

Deconjugation: Enzymatic hydrolysis is used to free conjugated forms of procaterol. ijper.orgijper.org

Extraction: A combination of Solid Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) is employed to clean up the sample. ijper.orgijper.org

Derivatization: The extracted procaterol is derivatized using N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to increase its volatility for GC analysis. ijper.orgijper.org

The validated method demonstrated good performance characteristics, making it suitable for therapeutic drug monitoring and doping control purposes. ijper.orgijper.org

Table 3: Validation Parameters of a GC-MS/MS Method for Procaterol in Human Urine

| Parameter | Value | Reference |

|---|---|---|

| Linearity Range | 5–40 ng/mL | ijper.org |

| Correlation Coefficient (r) | 0.98 | ijper.org |

| Limit of Detection (LOD) | 3 ng/mL | ijper.orgijper.org |

| Limit of Quantitation (LOQ) | 5 ng/mL | ijper.orgijper.org |

| Absolute Recovery | 83% | ijper.orgijper.org |

| Intra-day Precision (RSD%) | 0.75% to 0.94% | ijper.org |

| Inter-day Precision (RSD%) | 1.2% to 1.70% | ijper.org |

Electrochemical Detection Methods for this compound

Electrochemical methods offer a rapid, cost-effective, and sensitive approach for the determination of this compound. One such method involves the use of a modified glassy carbon electrode (GCE). A sensor was developed using a poly(glutamic acid)/carboxyl functionalized multiwalled carbon nanotubes/polyvinyl alcohol modified GCE. nih.gov This modified electrode demonstrated good electrocatalytic activity towards the oxidation of this compound. nih.gov

Under optimal conditions, the oxidation peak current of this compound was found to be proportional to its concentration, allowing for quantitative analysis. This method was successfully applied to determine the compound in pharmaceutical tablets and human urine. nih.gov

Another innovative approach is the development of an electrochemical aptasensor. An aptamer-based sensor constructed on a gold electrode was shown to be sensitive to several β-agonists, including procaterol. This label-free aptasensor demonstrated a low detection limit for procaterol. nih.gov

Table 4: Performance of Electrochemical Methods for this compound Detection

| Method | Linear Dynamic Range | Limit of Detection (LOD) | Matrix | Reference |

|---|---|---|---|---|

| Modified Glassy Carbon Electrode | 0.060 - 8.0 μM | 8.0 x 10⁻⁹ M | Tablets, Human Urine | nih.gov |

| Electrochemical Aptasensor | Not Specified | 1.73 pg/mL | Not Specified | nih.gov |

Thin-Layer Chromatography Assisted by Image Analysis (HPTLC-IA)

High-Performance Thin-Layer Chromatography (HPTLC) is a powerful separation technique that offers several advantages for pharmaceutical analysis, including high sample throughput and low operating costs. When combined with image analysis, HPTLC can be used for quantitative determinations.

The principle of HPTLC-IA involves the chromatographic separation of the analyte on an HPTLC plate, followed by capturing a digital image of the plate. Specialized software is then used to analyze the image, relating the intensity and size of the chromatographic spots to the concentration of the analyte. This is achieved by comparing the spots from the sample to those of known standards run on the same plate.

While specific applications of HPTLC-IA for the direct quantification of this compound are not extensively detailed in recent literature, the technique is well-suited for such purposes. The general procedure would involve:

Sample and Standard Application: Applying known concentrations of this compound standards and the unknown samples onto an HPTLC plate.

Chromatographic Development: Developing the plate in a suitable mobile phase to achieve separation.

Image Acquisition: Capturing a high-resolution digital image of the developed plate under appropriate lighting conditions (e.g., UV light).

Image Analysis: Using software to detect the chromatographic spots, measure their characteristics (e.g., area, intensity), and construct a calibration curve from the standards.

Quantification: Calculating the concentration of this compound in the samples based on the calibration curve.

This methodology provides a viable and efficient alternative to HPLC and GC for the routine quality control and analysis of this compound in pharmaceutical formulations.

Method Validation Parameters

The validation of analytical methods is crucial to ensure the reliability and accuracy of pharmacokinetic research for this compound. Regulatory guidelines, such as those from the International Council for Harmonisation (ICH), provide a framework for this validation process. ijper.orgresearchgate.net Methodologies like Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are commonly validated for the detection and quantification of procaterol in biological matrices such as plasma and urine. ijper.orgnih.govjfda-online.comnih.gov The validation process assesses several key parameters to guarantee that the method is suitable for its intended purpose. globalresearchonline.net

Key validation parameters for this compound analytical methods include:

Selectivity: This parameter ensures that the analytical method can differentiate and quantify the analyte (procaterol) in the presence of other components in the sample, such as its metabolites (e.g., DM-251 and DM-252) or endogenous substances in the biological matrix. ijper.orgnih.gov

Sensitivity: The sensitivity of a method is determined by its Limit of Detection (LOD) and Limit of Quantification (LOQ).

Linearity: Linearity is the ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. For procaterol analysis, a calibration curve is typically generated by plotting the peak area ratio of the analyte to an internal standard against the concentration. ijper.orgjfda-online.com For a GC-MS/MS method, linearity was established in a concentration range of 5-40 ng/mL. researchgate.net

Precision: Precision measures the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at different levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). ijper.org For a GC-MS/MS method for procaterol, the intra-day assay precision ranged from 0.75% to 0.94%, while the inter-day precision was between 1.2% and 1.70%. ijper.orgresearchgate.net

Accuracy: This parameter assesses the closeness of the mean test results obtained by the method to the true value. It is often determined by analyzing samples with known concentrations and calculating the percentage of recovery. For procaterol analysis, accuracy has been reported with data for intra- and inter-day samples ranging from 87-111%. ijper.org

Recovery: Recovery is the measure of the efficiency of an analytical method's extraction procedure. An absolute recovery of 83% has been reported for a procaterol detection method, which was deemed sufficient for reliable identification. ijper.orgresearchgate.net

Limit of Detection (LOD): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. For a GC-MS/MS method, the LOD for procaterol in urine was found to be 3 ng/mL. ijper.orgresearchgate.net Another highly sensitive LC/MS/MS system defined the LOD as the concentration that produces a signal-to-noise ratio of 3:1. jfda-online.com

Limit of Quantification (LOQ): The LOQ is the lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. A GC-MS/MS method for procaterol in urine reported an LOQ of 5 ng/mL. ijper.orgresearchgate.net

Table 1: Method Validation Parameters for this compound Analysis

| Parameter | Method | Matrix | Finding |

|---|---|---|---|

| Linearity | GC-MS/MS | Urine | Concentration range of 5-40 ng/mL; Regression (r²) = 0.98 ijper.orgresearchgate.net |

| Linearity | LC/MS/MS | Plasma | Concentration range of 0.005-1.0 ng/mL jfda-online.com |

| Accuracy | GC-MS/MS | Urine | 87-111% ijper.org |

| Precision (Intra-day) | GC-MS/MS | Urine | 0.75% to 0.94% (%RSD) ijper.orgresearchgate.net |

| Precision (Inter-day) | GC-MS/MS | Urine | 1.2% to 1.70% (%RSD) ijper.orgresearchgate.net |

| Recovery | GC-MS/MS | Urine | 83% ijper.orgresearchgate.net |

| Limit of Detection (LOD) | GC-MS/MS | Urine | 3 ng/mL ijper.orgresearchgate.net |

Application in Doping Control Analysis Research

This compound is classified as a beta-2 agonist, a class of substances prohibited by the World Anti-Doping Agency (WADA) due to their potential for performance-enhancing effects. nih.govwada-ama.orgwada-ama.org Consequently, the development of sensitive and reliable analytical methods for its detection in athletes' biological samples, primarily urine, is a critical aspect of anti-doping research. nih.gov

WADA establishes guidelines and technical documents that accredited laboratories must follow for the analysis of prohibited substances. wada-ama.orgusada.org For certain beta-2 agonists like salbutamol (B1663637) and formoterol, WADA has set urinary thresholds to differentiate between permitted therapeutic use (by inhalation) and prohibited systemic misuse. wada-ama.orgresearchgate.net While a specific urinary threshold for procaterol is not explicitly detailed in the same manner as for salbutamol, WADA does set a Minimum Required Performance Limit (MRPL) for the detection of such substances. Research has shown that a GC-MS/MS method for procaterol was validated with its recovery being sufficient to reliably identify the substance at or below the WADA-prescribed MRPL of 20 ng/mL. ijper.orgresearchgate.net

Pharmacokinetic studies are essential in the context of doping control to understand how procaterol is processed by the body and to distinguish between different routes of administration. nih.gov Research comparing nebulized (inhaled) versus oral administration of procaterol has demonstrated that serum and urine concentrations are significantly higher after oral use. nih.govresearchgate.net This finding is crucial for anti-doping laboratories as it suggests that it may be possible to differentiate therapeutic inhaled administration from prohibited oral use based on the concentration of procaterol found in a urine sample. nih.gov Such research helps in the interpretation of adverse analytical findings (AAFs) and strengthens the scientific basis of anti-doping rules.

The analytical methods used in WADA-accredited laboratories, such as LC-MS/MS and GC-MS/MS, are validated to meet stringent requirements for specificity, sensitivity, and reliability to ensure accurate and defensible results in doping control cases. ijper.orgnih.gov

Table 2: this compound in Doping Control

| Parameter | Guideline/Finding | Details |

|---|---|---|

| WADA Prohibited Status | Prohibited Substance | Classified under S3. Beta-2 Agonists wada-ama.orgwada-ama.org |

| Minimum Required Performance Limit (MRPL) | WADA Guideline | 20 ng/mL in urine ijper.org |

| Differentiating Use | Pharmacokinetic Research | Urine concentrations are markedly higher after prohibited oral administration compared to therapeutic nebulized administration nih.govresearchgate.net |

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Betaxolol Hcl |

| DM-251 |

| DM-252 |

| Formoterol |

Clinical Research Applications and Mechanistic Efficacy Studies of Procaterol Hydrochloride

Bronchial Asthma Research

Procaterol (B1663013) hydrochloride's role in the management of bronchial asthma has been substantiated through numerous studies focusing on its mechanistic action, impact on airway obstruction, and prevention of exercise-induced bronchoconstriction.

Procaterol hydrochloride functions as a selective beta-2 adrenergic agonist, a mechanism that leads to the relaxation of bronchial smooth muscle and subsequent bronchodilation. the-hospitalist.org Its efficacy is also attributed to a definitive anti-allergic action, which has been shown to inhibit antigen-induced increases in airway resistance and histamine (B1213489) release from sensitized lung tissues. In pediatric patients with bronchial asthma, clinical studies have demonstrated significant efficacy. A study on this compound syrup in children showed a clinical efficacy of 82.9% with a single administration for bronchial asthma.

In comparative studies, inhaled procaterol has been shown to dilate not only the central airway but also peripheral airways in pediatric asthma patients. The bronchodilative action of this compound has been found to be comparable to or more potent than that of isoproterenol (B85558) and more potent than salbutamol (B1663637) and orciprenaline. Furthermore, its selectivity for beta-2 adrenergic receptors in the respiratory system is greater than for those in the cardiovascular system when compared to isoproterenol, trimetoquinol, orciprenaline, and salbutamol.

Clinical trials have consistently demonstrated procaterol's ability to improve pulmonary function and reverse airway obstruction in patients with asthma. In a double-blind, placebo-controlled study involving adults with chronic reversible airway disease, both 0.05 mg and 0.10 mg of oral procaterol twice daily resulted in significant improvements in pulmonary function compared to a placebo. nih.gov The bronchodilation was evident within 30 minutes of administration and peaked at 2 hours. nih.gov Notably, at 8 hours post-dose, the Forced Expiratory Volume in 1 second (FEV1) remained above pre-dose values, indicating a prolonged duration of action. nih.gov

A comparative study against albuterol in patients with reversible bronchial airway obstruction found that oral procaterol led to consistently greater percent improvements from predose in Forced Vital Capacity (FVC), FEV1, and Forced Expiratory Flow between 25-75% (FEF25-75) at multiple time points over a 12-week period. amazonaws.com The duration of action for procaterol was at least 5 hours, compared to 3 hours for albuterol, with no evidence of tolerance developing with continued use of procaterol. amazonaws.com In asthmatic children, a 10-microgram inhaled dose of procaterol showed significantly greater changes in FEV1, V50, and V25 compared to a placebo, with the duration of action for these parameters being 6, 10, and 4 hours, respectively.

This compound has been found to be effective in the suppression of exercise-induced asthmatic attacks. In children with bronchial asthma, it has been shown to suppress treadmill exercise-induced asthma attacks. This protective effect is a key application for short-acting beta-agonists like procaterol, which are often recommended for pre-exercise inhalation to prevent exercise-induced bronchoconstriction.

Chronic Obstructive Pulmonary Disease (COPD) Research

Long-term, regular bronchodilator therapy with this compound has been shown to be effective in improving lung function in patients with stable COPD. A year-long study evaluating the effects of inhaled procaterol demonstrated significant improvements in several key lung volume parameters compared to baseline values. These improvements were observed at 12, 24, and 52 weeks of therapy.

The study revealed statistically significant enhancements in Forced Expiratory Volume in 1 second (FEV1), Forced Vital Capacity (FVC), Total Lung Capacity (TLC), Functional Residual Capacity (FRC), and Residual Volume (RV). nih.gov This indicates a reduction in air trapping and hyperinflation, which are characteristic features of COPD.

Table 1: Long-Term Effects of Procaterol on Lung Function in Stable COPD Patients

| Parameter | Baseline (Mean ± SD) | 12 Weeks (Mean ± SD) | 24 Weeks (Mean ± SD) | 52 Weeks (Mean ± SD) | p-value |

|---|---|---|---|---|---|

| FEV1 (L) | 0.85 ± 0.07 | 1.01 ± 0.08 | 1.04 ± 0.08 | 1.06 ± 0.09 | < 0.01 |

| FVC (L) | 2.21 ± 0.16 | 2.45 ± 0.17 | 2.51 ± 0.18 | 2.55 ± 0.19 | < 0.01 |

| TLC (L) | 5.51 ± 0.29 | 5.11 ± 0.27 | 5.03 ± 0.26 | 4.98 ± 0.25 | < 0.01 |

| FRC (L) | 3.98 ± 0.24 | 3.55 ± 0.22 | 3.46 ± 0.21 | 3.41 ± 0.21 | < 0.01 |

Data adapted from a long-term comparative study. The p-value represents the significance of the change from baseline. nih.gov

This compound has been shown to improve symptoms of dyspnea and the quality of life in patients with severe COPD. nih.gov A study investigating the supplementary use of inhaled procaterol before daily activities in patients with moderate to severe COPD found significant improvements in dyspnea scores and health status after two weeks. nih.gov

Patients with Stage III COPD reported significantly reduced dyspnea during various daily activities. nih.gov Furthermore, both the symptom and activity domains of the St. George's Respiratory Questionnaire (SGRQ), a standard measure of health-related quality of life in respiratory diseases, showed significant improvement in these patients. nih.gov The same study also noted significant improvements in scores for fatigue, emotional function, and mastery. nih.gov

Table 2: Improvement in Dyspnea and SGRQ Scores in Stage III COPD Patients with Procaterol

| Parameter | Outcome | p-value |

|---|---|---|

| Dyspnea Scores | ||

| Walking up a slope | Significantly Improved | 0.047 |

| Climbing stairs | Significantly Improved | 0.014 |

| Gardening | Significantly Improved | 0.034 |

| Walking on flat ground | Significantly Improved | 0.006 |

| Getting on a bus or train | Significantly Improved | 0.039 |

| Changing clothes | Significantly Improved | 0.045 |

| SGRQ Domains | ||

| Symptom Domain | Significantly Improved | 0.036 |

Data from a 2-week study on supplementary inhaled procaterol. The p-value indicates the statistical significance of the improvement. nih.gov

Research in Other Obstructive Airway Diseases (e.g., Chronic Bronchitis, Pulmonary Emphysema)

This compound is indicated for the relief of dyspnea and other symptoms caused by respiratory obstructive disturbances in chronic bronchitis and pulmonary emphysema. mims.commedsforall.com.phnatrapharm.comfda.gov.ph Its therapeutic action in these conditions is primarily attributed to its bronchodilatory effect, which helps to alleviate airflow obstruction. rad-ar.or.jp

By stimulating β2-adrenergic receptors in the bronchial smooth muscle, this compound induces relaxation of the airways, leading to improved airflow and reduced shortness of breath, which are hallmark symptoms of both chronic bronchitis and emphysema. natrapharm.comrad-ar.or.jp Additionally, research has shown that procaterol can enhance mucociliary clearance, which is beneficial in chronic bronchitis where mucus production is excessive. mdpi.com It also has demonstrated anti-allergic actions, which can play a role in mitigating inflammatory components of these diseases. natrapharm.comfda.gov.ph

Investigation of Efficacy in Acute Bronchitis

This compound has been investigated for its efficacy in the treatment of acute bronchitis. mims.commedsforall.com.phnatrapharm.comfda.gov.ph The underlying mechanism of its utility in this condition is its ability to relax bronchial smooth muscles, thereby alleviating the bronchospasm and airway narrowing that can accompany the inflammation of the bronchial tubes in acute bronchitis. This leads to an improvement in symptoms such as coughing and respiratory distress. rad-ar.or.jp

Studies on Post-Infectious Cough Mechanisms and Amelioration

The role of this compound in managing post-infectious cough (PIC), a persistent cough following an upper respiratory tract infection, has been a subject of clinical investigation. The proposed mechanisms for PIC involve viral-induced airway epithelial damage leading to airway hyperresponsiveness and narrowing. medpath.com

Interactive Data Table: Leicester Cough Questionnaire (LCQ) Total Score Improvement in Post-Infectious Cough

| Treatment Group | Baseline LCQ Score (Mean) | Improvement at 2 Weeks (Mean ± SD) | Improvement at 4 Weeks (Mean ± SD) |

| Procaterol | 10.8 | 4.21 ± 2.73 | 5.94 ± 3.68 |

| Placebo | 10.9 | 5.34 ± 3.2 | 7.07 ± 3.44 |

Combination Therapy Research

Research has demonstrated that this compound can potentiate the anti-inflammatory actions of inhaled corticosteroids like budesonide (B1683875). nih.gov A study investigating the effect of procaterol on eosinophil adhesion to normal human lung fibroblasts found that procaterol inhibited this adhesion in a concentration-dependent manner and enhanced the inhibitory effect of budesonide. nih.govkarger.com

The mechanism behind this synergistic effect involves the inhibition of the expression of adhesion molecules, intercellular adhesion molecule-1 (ICAM-1) and vascular cell adhesion molecule-1 (VCAM-1), on lung fibroblasts. Both procaterol and budesonide individually inhibited the expression of these molecules, and their combination resulted in an additive inhibitory effect. nih.govkarger.com These findings suggest that the concurrent use of procaterol and glucocorticoids may provide better control of asthma by targeting both bronchodilation and airway inflammation. nih.govkarger.com

Further research has shown that the combination of procaterol and budesonide can inhibit the Toll-like receptor 7 (TLR7)-mediated effector function of eosinophils, suggesting a potential anti-inflammatory benefit for virus-induced asthma. karger.com In a clinical trial involving patients with cough-variant asthma, the combination of procaterol and budesonide was found to be well-tolerated and effective in improving cough symptoms and quality of life. nih.govresearchgate.net

Interactive Data Table: Effect of Procaterol and Budesonide on Eosinophil Adhesion

| Treatment | Concentration | % Inhibition of Eosinophil Adhesion (Mean ± SEM) |

| Procaterol | 10⁻⁹ M | 15.2 ± 3.1 |

| Procaterol | 10⁻⁸ M | 28.4 ± 4.5 |

| Budesonide | 10⁻¹⁰ M | 20.1 ± 3.8 |

| Budesonide + Procaterol | 10⁻¹⁰ M + 10⁻⁹ M | 35.5 ± 5.2 |

The use of this compound as an adjunctive therapy with other bronchodilators has been explored to optimize the management of obstructive airway diseases. A randomized crossover study compared the effects of oral doxofylline (B1670904) and oral procaterol on lung function and clinical symptoms in patients with stable COPD. nih.govnih.gov

In this study, twenty patients received either doxofylline or procaterol for four weeks, followed by a washout period and then the other treatment. nih.govnih.gov The results showed that doxofylline led to a significantly greater improvement in certain pulmonary function parameters (post-bronchodilator peak expiratory flow and post-bronchodilator forced expiratory flow 25-75) compared to procaterol. nih.govnih.gov However, there were no significant differences in the modified Medical Research Council (mMRC) dyspnea scale, COPD Assessment Test (CAT) scores, or 6-minute walking distance between the two groups. nih.govnih.gov

Another crossover randomized controlled trial compared the bronchodilator effect of oral doxofylline and procaterol in adults with asthma who were already on stable inhaled corticosteroid and long-acting beta2-agonist (ICS/LABA) therapy. f1000research.com After two weeks of treatment, there were no significant differences in the changes in Asthma Control Questionnaire-5 (ACQ-5) scores or pulmonary functions between the two groups. However, both treatments led to significant improvements in ACQ-5 scores from baseline. f1000research.comf1000research.com This suggests that both doxofylline and procaterol can be effective in improving asthma symptoms as add-on therapies. f1000research.com

Interactive Data Table: Comparison of Doxofylline and Procaterol in COPD

| Parameter | Doxofylline Group (Mean Change) | Procaterol Group (Mean Change) | p-value |

| Post-BD Peak Expiratory Flow (L/s) | 0.455 | - | 0.008 |

| Post-BD Forced Expiratory Flow 25-75 (L/s) | 0.083 | - | 0.008 |

| mMRC Dyspnea Scale | No significant difference | No significant difference | >0.05 |

| CAT Score | No significant difference | No significant difference | >0.05 |

Co-administration Research with Expectorants (e.g., Ambroxol (B1667023) hydrochloride) in Pediatric Respiratory Conditions

The combination of this compound, a selective beta-2 adrenergic agonist with bronchodilator properties, and ambroxol hydrochloride, an expectorant with mucolytic and anti-inflammatory effects, has been investigated for its synergistic potential in treating pediatric respiratory conditions, particularly pneumonia. zxek.netnih.gov Clinical studies have demonstrated that this combination therapy can lead to more significant improvements in clinical symptoms, pulmonary function, and inflammatory markers compared to routine treatments alone. e-century.us

Research has shown that the co-administration of this compound and ambroxol hydrochloride in children with pneumonia results in a more rapid alleviation of symptoms. e-century.us Specifically, the time to disappearance of cough, wheezing, fever, and pulmonary rales was significantly shorter in children receiving the combination therapy compared to those on routine treatment. e-century.us

Mechanistically, the enhanced efficacy of this combination is attributed to their complementary actions. This compound addresses the bronchoconstriction aspect of respiratory diseases, while ambroxol hydrochloride facilitates the clearance of mucus and reduces inflammation. researchgate.net Studies have delved into the impact of this combination on inflammatory cytokines, revealing a significant reduction in plasma levels of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-18 (IL-18) in pediatric patients with pneumonia. e-century.us This suggests that the co-administration of these two drugs can more effectively modulate the inflammatory response associated with respiratory infections in children. e-century.us

Furthermore, improvements in pulmonary function have been a key outcome in studies evaluating this combination therapy. e-century.us Parameters such as Forced Expiratory Volume in one second (FEV1) and Forced Vital Capacity (FVC) were observed to be significantly higher in children treated with both this compound and ambroxol hydrochloride. e-century.us In the context of pediatric mycoplasma pneumonia, the combination has also been shown to be effective, leading to better clinical outcomes and improvements in immune function indicators. archivespsy.comarchivespsy.com

The following tables present a summary of findings from a clinical study investigating the efficacy of ambroxol hydrochloride in combination with this compound in the treatment of pediatric pneumonia.

Table 1: Comparison of Clinical Symptom Disappearance Time

| Clinical Symptom | Routine Treatment Group (Days) | Combination Therapy Group (Days) |

| Cough Disappearance Time | 7.2 ± 1.1 | 4.5 ± 0.8 |

| Wheezing Disappearance Time | 6.8 ± 1.0 | 3.9 ± 0.7 |

| Defervescence Time | 5.3 ± 0.9 | 3.1 ± 0.6 |

| Rale Disappearance Time | 8.1 ± 1.2 | 5.2 ± 0.9 |

Data from a study involving 86 children with pneumonia, where the combination therapy group received ambroxol hydrochloride and this compound in addition to routine treatment.

Table 2: Comparison of Inflammatory Factors and Pulmonary Function Before and After Treatment

| Parameter | Routine Treatment Group (After) | Combination Therapy Group (After) |

| Inflammatory Factors | ||

| TNF-α (pg/mL) | 25.6 ± 3.1 | 18.4 ± 2.5 |

| IL-6 (pg/mL) | 30.1 ± 3.5 | 22.7 ± 2.9 |

| IL-18 (pg/mL) | 42.3 ± 4.1 | 33.8 ± 3.7 |

| Pulmonary Function | ||

| FEV1 (L) | 1.25 ± 0.15 | 1.45 ± 0.18 |

| FVC (L) | 1.58 ± 0.19 | 1.82 ± 0.21 |

This table reflects the levels of inflammatory markers and pulmonary function parameters following treatment in the same study cohort. e-century.us

Table 3: Clinical Efficacy

| Treatment Group | Number of Cases | Effective Rate (%) |

| Routine Treatment Group | 43 | 81.4 |

| Combination Therapy Group | 43 | 95.3 |

The total effective rate was significantly higher in the group receiving the combination of ambroxol hydrochloride and this compound. e-century.us

Q & A

Q. How can Procaterol Hydrochloride be identified and quantified using spectroscopic methods?

this compound can be identified via UV-Vis spectrophotometry (absorption spectrum at 7 ppm solution in water) and IR spectrophotometry (KBr disk method), comparing results to reference spectra . For quantification, prepare a standard solution in diluted methanol (1:2) and use HPLC with a C18 column (e.g., Waters Symmetry Shield™) and a mobile phase of sodium heptanesulfonate-methanol-acetic acid (81:15:4) at 254 nm . Confirm chloride ions via qualitative tests (e.g., silver nitrate reaction) .

Q. What methods are used to assess the purity of this compound?

Purity testing includes:

- Clarity and color : Compare a 1.0 g/30 mL aqueous solution to a FeCl₃ control .

- Heavy metals : Use Method 2 (OSHA standards) with ≤10 ppm lead limit .

- Related substances : Dilute the sample in methanol (1:2) and analyze via HPLC, ensuring total impurity peaks do not exceed the procaterol reference peak area .

Q. How should samples be prepared for chromatographic analysis of this compound?

Dissolve 0.10 g of this compound in 100 mL of diluted methanol (1:2) for the sample solution. For the standard solution, dilute 1 mL of this to 100 mL. Use 2 mL injections for HPLC analysis with a flow rate of 1.0 mL/min and 35°C column temperature .

Advanced Research Questions

Q. How can synthesis intermediates for this compound be optimized?

Key intermediates like 5-(2-bromobutyryl)-8-benzyloxyquinolone are synthesized via Friedel-Crafts acylation (e.g., using AlCl₃ and butyryl chloride in chloroform at 80°C for 8 hours). Yields >95% are achievable with strict control of stoichiometry (e.g., 1:3 molar ratio of substrate to AlCl₃) and reaction temperature . Post-synthesis, intermediates are purified via recrystallization or column chromatography.

Q. What parameters are critical for developing an HPLC method to quantify related substances?

- Column selection : Use a C18 column with 5 µm particle size.

- Mobile phase : Optimize ion-pair reagents (e.g., 1.0 mmol/L sodium heptanesulfonate) to improve peak resolution .

- Validation : Ensure linearity (R² >0.999 for impurities A, B, C), accuracy (95–105% recovery), and precision (RSD <2%) .

Q. How should bioequivalence studies for this compound formulations be designed?

- Study population : Healthy volunteers under fasting/fed conditions (n=24–36 for statistical power).

- Reference vs. test preparation : Use Meptin® (original drug) as the reference.

- Pharmacokinetic parameters : Measure AUC₀–t, Cmax, and Tmax with LC-MS/MS. Bioequivalence is confirmed if 90% CI of geometric mean ratios falls within 80–125% .

Q. How can stability-indicating methods address degradation products in this compound?

Expose the drug to stress conditions (heat, light, pH extremes) and analyze degradation via HPLC-PDA . For example, acidic conditions may hydrolyze the butyl side chain, while oxidation could form quinoline derivatives. Validate method specificity by resolving degradation peaks from the procaterol peak .

Q. How should contradictions in pharmacological data be resolved (e.g., inconsistent bioequivalence results)?

- Statistical re-evaluation : Apply non-parametric tests (e.g., Mann-Whitney U) if data are non-normal.

- Experimental variables : Control diet, hydration, and circadian rhythms in pharmacokinetic studies .

- Cross-lab validation : Replicate studies using harmonized protocols (e.g., NIH guidelines for preclinical reporting) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.